Cas no 1526565-41-2 (3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine)

3-(5-Methyl-2H-1,2,3-triazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine core fused with a methyl-substituted 1,2,3-triazole moiety. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as a scaffold for designing biologically active molecules. The triazole ring enhances stability and potential for hydrogen bonding, while the piperidine component contributes to conformational flexibility, aiding in target binding. Its synthetic utility lies in its ability to serve as a key intermediate for developing pharmacophores with applications in central nervous system (CNS) therapeutics, enzyme inhibition, and receptor modulation. The compound's balanced lipophilicity and polarity make it suitable for further derivatization in lead optimization studies.
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine structure
1526565-41-2 structure
商品名:3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine
CAS番号:1526565-41-2
MF:C8H14N4
メガワット:166.223560810089
MDL:MFCD30668310
CID:5238494

3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine 化学的及び物理的性質

名前と識別子

    • 3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine
    • Piperidine, 3-(5-methyl-2H-1,2,3-triazol-4-yl)-
    • MDL: MFCD30668310
    • インチ: 1S/C8H14N4/c1-6-8(11-12-10-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3,(H,10,11,12)
    • InChIKey: BFCAXGAVHMFLNF-UHFFFAOYSA-N
    • ほほえんだ: N1CCCC(C2C(C)=NNN=2)C1

3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-310334-10.0g
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine
1526565-41-2
10.0g
$4013.0 2023-02-26
Enamine
EN300-310334-1.0g
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine
1526565-41-2
1.0g
$1216.0 2023-02-26
Enamine
EN300-310334-5.0g
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine
1526565-41-2
5.0g
$3190.0 2023-02-26
Enamine
EN300-310334-5g
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine
1526565-41-2
5g
$3190.0 2023-09-05
Enamine
EN300-310334-2.5g
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine
1526565-41-2
2.5g
$2520.0 2023-09-05
Enamine
EN300-310334-1g
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine
1526565-41-2
1g
$1216.0 2023-09-05
Enamine
EN300-310334-10g
3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine
1526565-41-2
10g
$4013.0 2023-09-05

3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine 関連文献

3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidineに関する追加情報

Introduction to 3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine (CAS No. 1526565-41-2) in Modern Chemical and Pharmaceutical Research

The compound 3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine (CAS No. 1526565-41-2) represents a fascinating intersection of heterocyclic chemistry and pharmacology. Its unique structural framework, featuring a piperidine ring conjugated with a 5-methyl-substituted triazole moiety, has garnered significant attention in recent years due to its potential applications in drug discovery and medicinal chemistry. This introduction delves into the compound's chemical properties, synthetic methodologies, and emerging applications in contemporary research.

The molecular structure of 3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine is characterized by a six-membered piperidine ring linked to a five-membered triazole ring via an N-C bond at the 4-position of the triazole. The presence of a methyl group at the 5-position of the triazole ring introduces steric and electronic effects that modulate the compound's reactivity and biological activity. This structural motif is particularly intriguing because it combines the favorable pharmacokinetic properties of piperidine derivatives with the bioisosteric potential of triazole heterocycles.

In terms of chemical synthesis, 3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine can be accessed through multiple pathways. One common approach involves the cyclocondensation of 1-amino-piperidine with 5-methyl-substituted propargyl azide under controlled conditions. This reaction proceeds via a nucleophilic addition followed by intramolecular cyclization, yielding the desired triazole-piperidine derivative in moderate to high yields. Alternatively, transition metal-catalyzed cross-coupling reactions have been explored as viable routes to construct the N-C bond between the triazole and piperidine moieties. These methods highlight the versatility of modern synthetic strategies in constructing complex heterocyclic systems.

The pharmacological relevance of 3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine has been extensively studied in recent years. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in neurological and cardiovascular diseases. Preliminary computational studies indicate that this compound exhibits favorable binding affinities for certain G-protein coupled receptors (GPCRs), making it a promising scaffold for developing novel therapeutic agents. Additionally, its ability to cross the blood-brain barrier enhances its appeal as a candidate for central nervous system (CNS) drug development.

Recent advances in medicinal chemistry have demonstrated the utility of 3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine as a key intermediate in designing kinase inhibitors. The combination of the piperidine and triazole moieties provides multiple hydrogen bonding sites and hydrophobic pockets that can be optimized for target specificity. For instance, derivatives of this compound have shown inhibitory activity against tyrosine kinases associated with cancer cell proliferation. These findings underscore the importance of heterocyclic scaffolds in developing next-generation anticancer drugs.

The compound's stability under various physiological conditions has also been thoroughly evaluated. Spectroscopic analyses reveal that 3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine maintains its structural integrity in aqueous solutions at physiological pH, suggesting its suitability for formulation into pharmaceutical products. Furthermore, preliminary toxicological studies indicate low acute toxicity profiles when tested in vitro and in vivo models. These findings contribute to its growing interest as a lead compound for further development.

Emerging research also highlights the potential applications of 3-(5-methyl-2H-1,2,3-triazol-4-yl)piperidine in material science and agrochemicals. Its unique electronic properties make it a candidate for designing organic semiconductors with applications in flexible electronics. Additionally, modifications to its structure have led to novel agrochemicals with enhanced efficacy against plant pathogens while maintaining environmental safety.

In conclusion,3-(5-methyl - - - - - H - - - - - H - - triazol - 4 - yl) piperidine (CAS No. ---1526565 ---41 ---- ) stands out as a versatile and promising compound with diverse applications across chemical research fields. Its synthesis, pharmacological potential, stability, ---and emerging uses underscore its significance as both an academic subject and an industrial candidate. As research continues, further exploration into its derivatives is expected to yield novel insights ---and innovations across multiple disciplines.

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